molecular formula C18H19FN2O3S B5915093 N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide

Cat. No. B5915093
M. Wt: 362.4 g/mol
InChI Key: DTFMVBMEXCOEQE-ZZEZOPTASA-N
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Description

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and plays a role in tumor growth and survival. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation, leading to a potential therapeutic application in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide is stable under physiological conditions and can be easily dissolved in aqueous solutions. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has a high specificity for its target enzymes and signaling pathways. However, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also has some limitations, including its toxicity and potential off-target effects. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to be toxic to some normal cells at high concentrations and may have off-target effects on other enzymes and signaling pathways.

Future Directions

For N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide research include the development of derivatives, investigation of its potential therapeutic applications in other diseases, development of drug delivery systems, and further elucidation of its mechanism of action.

Synthesis Methods

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be synthesized using a Schiff base reaction between 4-fluorobenzaldehyde and 4-morpholinecarboxaldehyde, followed by a condensation reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The purity of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(22,23)20-18(21-10-12-24-13-11-21)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFMVBMEXCOEQE-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide

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